molecular formula C9H9BrCl2O B14028755 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol

1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol

Cat. No.: B14028755
M. Wt: 283.97 g/mol
InChI Key: JSYVMGYWJCXTEX-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol (C₉H₈BrCl₂O) is a halogenated aromatic alcohol characterized by a 3-bromo-5-methylphenyl group attached to a 2,2-dichloroethanol moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and reactivity due to the electron-withdrawing effects of bromine and chlorine substituents. The compound is of interest in organic synthesis and environmental toxicology, as halogenated alcohols often serve as intermediates or metabolites in degradation pathways .

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H9BrCl2O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

JSYVMGYWJCXTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of this compound generally involves the following steps:

  • Starting Materials: The synthesis typically begins with a suitably substituted phenyl compound, such as 3-bromo-5-methylphenol or its derivatives.
  • Reaction with Dichloroacetaldehyde: The phenyl precursor is reacted with dichloroacetaldehyde under acidic or controlled conditions to introduce the 2,2-dichloroethanol moiety. This step involves nucleophilic addition of the aromatic ring to the aldehyde group, forming the desired chlorinated alcohol structure.
  • Purification: The crude product is purified using standard laboratory techniques such as recrystallization or chromatographic separation to obtain the compound in high purity.

This approach leverages the electrophilic nature of dichloroacetaldehyde and the nucleophilicity of the aromatic precursor to achieve the target molecule.

Reaction Conditions and Optimization

  • Acidic Medium: Acid catalysts are often employed to facilitate the addition reaction between the phenyl compound and dichloroacetaldehyde, improving yield and selectivity.
  • Temperature Control: Moderate temperatures are maintained to prevent decomposition of sensitive intermediates and to control reaction rates.
  • Solvent Selection: Common solvents include polar aprotic solvents or mixtures that dissolve both reactants effectively and allow easy isolation of the product.

Industrial Scale Considerations

Industrial synthesis of this compound involves scaling the laboratory protocols with attention to:

Chemical Reactions Analysis

Types of Chemical Transformations

This compound is amenable to several chemical reactions:

  • Oxidation: Conversion of the dichloroethanol moiety to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the dichloroethanol group to simpler alcohols using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be replaced by nucleophiles (e.g., sodium methoxide or potassium tert-butoxide) via nucleophilic aromatic substitution, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Reaction Type Reagents Conditions Major Products
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Acidic or neutral aqueous media, controlled temperature Ketones, carboxylic acids
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Anhydrous solvents (ether, THF), low temperature Simplified alcohol derivatives
Substitution Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) Polar aprotic solvents, reflux conditions Substituted phenyl derivatives

Data Table: Summary of Preparation Methods and Reaction Conditions

Step Description Typical Conditions Notes
Starting Material 3-Bromo-5-methylphenol or derivative Commercially available or synthesized Purity affects final yield
Reaction with Dichloroacetaldehyde Nucleophilic addition to aldehyde group Acidic catalyst, moderate temperature Key step for dichloroethanol formation
Purification Recrystallization or chromatography Solvent dependent Ensures high purity for downstream use
Oxidation (optional) Conversion to ketones or acids KMnO4 or CrO3, aqueous medium Modifies functional groups
Reduction (optional) Conversion to simpler alcohols LiAlH4 or NaBH4, anhydrous solvent Alters chemical reactivity
Substitution (optional) Replacement of bromine with nucleophiles Polar aprotic solvent, reflux Enables synthesis of analogues

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Group Molecular Weight (g/mol)
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol C₉H₈BrCl₂O 3-Bromo, 5-methyl 2,2-Dichloroethanol 286.98
1-(2-Chlorophenyl)-2,2-dichloroethanol C₈H₇Cl₃O 2-Chloro 2,2-Dichloroethanol 225.50
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 3,5-Dichloro Trifluoroethanone 259.01
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol C₉H₁₀BrFO 3-Bromo, 2-fluoro, 5-methyl Ethanol 247.08

Key Observations :

  • Substituent Position and Halogen Type: The position and type of halogen (Br vs. Cl) influence electronic effects.
  • Functional Group Variations: Replacement of dichloroethanol with trifluoroethanone (as in C₈H₃Cl₂F₃O) reduces hydrogen-bonding capacity but enhances electrophilicity, impacting solubility and reactivity .

Metabolic and Environmental Behavior

Table 2: Metabolic Pathways and Environmental Degradation
Compound Major Metabolites/Products Metabolic Enzymes/Pathways Environmental Degradation (k(OH) cm³/molecule/s)
This compound Dichloroacetic acid (potential) CYP450 oxidation, dehalogenation Not reported; analogous to 2,2-dichloroethanol: 5.54 × 10⁻¹³
2,2-Dichloroethanol Dichloroacetaldehyde, phosphoric acid Microbial degradation (e.g., Trichoderma atroviri) 5.54 × 10⁻¹³
Dicofol metabolites (e.g., FW 152) 1-(2-Chlorophenyl)-2,2-dichloroethanol Hepatic microsomal oxidation Data limited; high persistence in fatty tissues

Key Observations :

  • Metabolic Similarities: The dichloroethanol group is prone to oxidative dehalogenation, yielding dichloroacetic acid—a known mutagen and hepatotoxin . The bromine and methyl groups in this compound may slow metabolism compared to simpler analogues like 1-(2-chlorophenyl)-2,2-dichloroethanol .
  • Environmental Reactivity: The OH radical rate constant (k = 5.54 × 10⁻¹³ cm³/molecule/s) for 2,2-dichloroethanol suggests moderate atmospheric persistence, but brominated analogues may exhibit longer half-lives due to reduced reactivity .

Toxicological and Regulatory Considerations

  • 1-(2-Chlorophenyl)-2,2-dichloroethanol: Classified as a dicofol metabolite with fat-soluble residues, leading to bioaccumulation concerns in animal tissues .
  • Dichloroacetic Acid: A common metabolite of halogenated alcohols, linked to carcinogenicity in rodent models .
  • Regulatory Status: Brominated compounds like this compound are less studied but may fall under scrutiny due to structural similarities to regulated persistent organic pollutants (POPs) .

Biological Activity

1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and cytotoxic effects, and presents relevant research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrCl2O
  • CAS Number : 29521946
  • Melting Point : Data not specified in available literature.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound was tested for its ability to inhibit nitric oxide (NO) production in RAW264.7 cells stimulated with lipopolysaccharide (LPS). The results demonstrated that the compound could reduce NO secretion significantly, suggesting a potential mechanism for anti-inflammatory action .

CompoundNO Production (%)Control (PDTC)
Test Compound51.09 ± 1.3266.42 ± 1.83

The data indicate that while the test compound does not completely inhibit NO production, it shows a promising reduction compared to the positive control .

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. Compounds with similar structural features have been noted for their selective cytotoxicity towards tumor cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .

Case Studies

A notable study investigated the structural modifications of related compounds to enhance their biological activity. Researchers found that specific substitutions on the phenyl ring could significantly alter the compounds' efficacy against inflammatory markers and tumor cell proliferation . This suggests that further exploration of the substituents on this compound could lead to more potent derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may involve modulation of signaling pathways associated with inflammation and apoptosis in cancer cells. The ability of this compound to interact with specific molecular targets could be responsible for its observed biological activities.

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